6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse biological activities. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenylethyl group at the 3 position, and a quinazoline-2,4-dione core structure. Quinazoline derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyquinazoline-2,4-dione.
Alkylation: The 6,7-dimethoxyquinazoline-2,4-dione is then alkylated with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives with oxidized side chains.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxyquinazoline-2,4-dione: Lacks the phenylethyl group.
3-(2-phenylethyl)quinazoline-2,4-dione: Lacks the methoxy groups.
6,7-dimethoxy-3-methylquinazoline-2,4-dione: Contains a methyl group instead of a phenylethyl group.
Uniqueness
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups and a phenylethyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFEOXENKZIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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